molecular formula C14H12N4O2S2 B2573862 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1206998-17-5

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2573862
CAS No.: 1206998-17-5
M. Wt: 332.4
InChI Key: GNDQQHKDPQOUML-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound featuring a pyrimidine ring, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Pyrimidine-Thioether Intermediate

      Starting Materials: Pyrimidine-2-thiol and an appropriate alkyl halide.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Synthesis of the Isoxazole Derivative

      Starting Materials: Thiophene-2-carboxylic acid and hydroxylamine.

      Reaction Conditions: The formation of the isoxazole ring involves cyclization under acidic conditions, often using acetic acid as a solvent.

  • Coupling Reaction

      Starting Materials: The pyrimidine-thioether intermediate and the isoxazole derivative.

      Reaction Conditions: The coupling reaction is typically facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups onto the pyrimidine or isoxazole rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, stabilizing the compound within the active site of the target protein. This can inhibit the protein’s function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrimidin-2-ylthio)acetamide: Lacks the isoxazole and thiophene rings, making it less complex.

    N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide: Lacks the pyrimidine-thioether moiety, which may reduce its biological activity.

    2-(pyrimidin-2-ylthio)-N-methylacetamide: Similar structure but without the isoxazole ring, potentially altering its reactivity and applications.

Uniqueness

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c19-13(9-22-14-15-4-2-5-16-14)17-8-10-7-11(20-18-10)12-3-1-6-21-12/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDQQHKDPQOUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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